Cas no 53023-18-0 ((-)-Isosamidin)

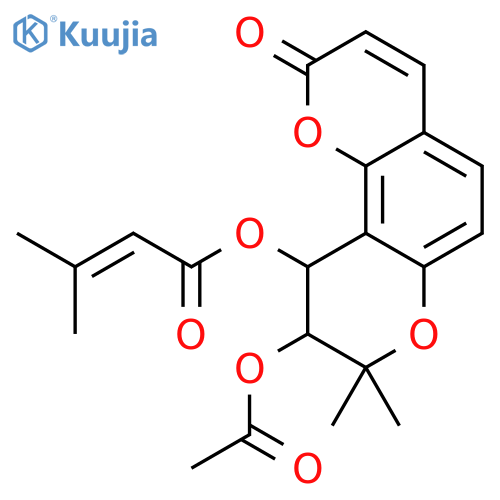

(-)-Isosamidin structure

商品名:(-)-Isosamidin

(-)-Isosamidin 化学的及び物理的性質

名前と識別子

-

- (9R,10R)-9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 3-methylbut-2-enoate

- [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate

- 3-Methyl-2-butenoic acid 9α-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-10α-yl ester

- Q27107010

- AC1L9CAW

- DTXSID20331747

- [(9R,10R)-9-acetoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate

- C09270

- (-)-Isosamidin

- 3-Methyl-2-butenoic acid 9alpha-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b

- 53023-18-0

- Isosamidin

- CHEBI:6056

- 3-Methyl-2-butenoic acid (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-10-yl Ester; (9R-cis)-3-methyl-2-Butenoic Acid 9-(Acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-10-yl Ester; Isosamidin; 3'(R),4'(R)-3'-Acetoxy-4'-senecioyloxy-3',4'-dihydroseselin

-

- インチ: InChI=1S/C21H22O7/c1-11(2)10-16(24)27-19-17-14(28-21(4,5)20(19)25-12(3)22)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3/t19-,20-/m1/s1

- InChIKey: VPDWBGHNQKUFNN-WOJBJXKFSA-N

- ほほえんだ: CC(=CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C)C

計算された属性

- せいみつぶんしりょう: 386.13656

- どういたいしつりょう: 386.13655304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 716

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 88.1Ų

じっけんとくせい

- PSA: 88.13

(-)-Isosamidin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S110505-10mg |

(-)-Isosamidin |

53023-18-0 | 10mg |

$ 2067.00 | 2023-09-06 | ||

| TRC | S110505-1mg |

(-)-Isosamidin |

53023-18-0 | 1mg |

$ 265.00 | 2023-09-06 | ||

| Biosynth | DCA02318-5 mg |

(-)-Isosamidin |

53023-18-0 | 5mg |

$1,163.70 | 2023-01-05 | ||

| Biosynth | DCA02318-10 mg |

(-)-Isosamidin |

53023-18-0 | 10mg |

$1,861.90 | 2023-01-05 | ||

| A2B Chem LLC | AG56555-1mg |

3-Methyl-2-butenoic acid 9α-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b |

53023-18-0 | 1mg |

$538.00 | 2024-04-19 | ||

| Biosynth | DCA02318-1 mg |

(-)-Isosamidin |

53023-18-0 | 1mg |

$358.05 | 2023-01-05 | ||

| Biosynth | DCA02318-25 mg |

(-)-Isosamidin |

53023-18-0 | 25mg |

$3,491.25 | 2023-01-05 |

(-)-Isosamidin 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

53023-18-0 ((-)-Isosamidin) 関連製品

- 81740-07-0(Praeruptorin B)

- 15591-75-0(2-Butenoic acid,2-methyl-,(8S,9R)-8-[1-(acetyloxy)-1-methylethyl]-8,9-dihydro-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-ylester, (2Z)-)

- 150135-35-6(2-Butenoic acid,2-methyl-,(9R,10R)-9,10-dihydro-9-hydroxy-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-10-ylester, (2E)- (9CI))

- 72463-77-5(Praeruptorin C)

- 73069-27-9(Praeruptorin A)

- 13161-75-6(Pteryxin)

- 78478-28-1(Praeruptorin E)

- 5928-25-6(Decursin)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量